[(1-Fluoroethenyl)sulfinyl]benzene
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Overview
Description
[(1-Fluoroethenyl)sulfinyl]benzene is an organic compound that features a benzene ring substituted with a sulfinyl group and a fluoroethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Fluoroethenyl)sulfinyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of benzene with a sulfinyl chloride and a fluoroethenyl reagent under controlled conditions . The reaction conditions often require a catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(1-Fluoroethenyl)sulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound yields the corresponding sulfone, while reduction produces the sulfide .
Scientific Research Applications
[(1-Fluoroethenyl)sulfinyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1-Fluoroethenyl)sulfinyl]benzene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, while the fluoroethenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- [(1-Chloroethenyl)sulfinyl]benzene
- [(1-Bromoethenyl)sulfinyl]benzene
- [(1-Iodoethenyl)sulfinyl]benzene
Uniqueness
[(1-Fluoroethenyl)sulfinyl]benzene is unique due to the presence of the fluoroethenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H7FOS |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-fluoroethenylsulfinylbenzene |
InChI |
InChI=1S/C8H7FOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
QZUXJNRNCJZQIN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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